molecular formula C16H18ClNO2S B2664252 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide CAS No. 2034329-06-9

2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide

Cat. No.: B2664252
CAS No.: 2034329-06-9
M. Wt: 323.84
InChI Key: KFBGJDFEAXKKJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are essential components of the compound , has been well-documented . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . This structure is a key component of “2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide”.


Chemical Reactions Analysis

Thiophene derivatives, like the one in the compound, can undergo a variety of reactions. For instance, they can participate in electrophilic, nucleophilic, or radical reactions . The reagents and reaction conditions required for these reactions are well known, and the regioselectivity of substitution reactions can be predicted .

Scientific Research Applications

Biological Activity and Chemical Synthesis

A study focused on a similar compound, 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, explored their synthesis and biological activities. These compounds were evaluated against mycobacterial, bacterial, and fungal strains, showing activity comparable to or higher than standard drugs like isoniazid and ciprofloxacin. The study also investigated the relationship between lipophilicity, chemical structure, and biological activity, providing insights into structure-activity relationships (Imramovský et al., 2011).

Chemical Reactions and Derivatives

Research on chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, producing N-(2-hydroxyphenyl)benzamides, highlights the chemical versatility and potential applications of benzamide derivatives in synthesizing biologically relevant compounds. This process involved a sequence of reactions leading to the formation of thiourea derivatives, followed by intramolecular nucleophilic attacks to yield the final products (Singh et al., 2017).

Antifungal Activity

Another study synthesized new benzamide derivatives with potential antifungal properties, such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides. These compounds were evaluated for their antifungal activity, showcasing the role of benzamide derivatives in developing new antifungal agents (Narayana et al., 2004).

Structural and Physical Properties

The intramolecular hydrogen bond in 2-hydroxy-benzamides, including compounds like 5-chloro-2-hydroxy-benzamide, was investigated through X-ray diffraction, infrared spectra, and DFT calculations. This study provides insight into the hydrogen bonding dynamics within benzamide derivatives, which could influence their chemical reactivity and biological activity (Kawski et al., 2006).

Antimicrobial and Anticancer Applications

Research on the synthesis and evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as histone deacetylase inhibitors revealed their potential in cancer therapy. These compounds exhibited inhibitory activity against enzymes and showed antiproliferative activity against cancer cell lines, highlighting the therapeutic applications of benzamide derivatives in oncology (Jiao et al., 2009).

Future Directions

The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones . Thiophene-based compounds, like “2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide”, could potentially play a vital role in these developments.

Properties

IUPAC Name

2-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c17-15-4-2-1-3-14(15)16(20)18-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12,19H,5-6,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBGJDFEAXKKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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